molecular formula C11H9FN2O B15322727 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde

1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde

Katalognummer: B15322727
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: ZLVXOLIFHLKMSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Vorbereitungsmethoden

The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the fluorine and methyl groups: This step involves the selective fluorination and methylation of the phenyl ring, which can be done using reagents like Selectfluor® and methyl iodide.

    Formylation of the pyrazole ring:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation .

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-(3-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical properties and applications.

    1-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which can alter its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9FN2O

Molekulargewicht

204.20 g/mol

IUPAC-Name

2-(3-fluoro-4-methylphenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-2-3-9(6-11(8)12)14-10(7-15)4-5-13-14/h2-7H,1H3

InChI-Schlüssel

ZLVXOLIFHLKMSM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N2C(=CC=N2)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.